3-(Perfluorophenyl)prop-2-en-1-amine
Description
3-(Perfluorophenyl)prop-2-en-1-amine is an organofluorine compound characterized by a propenylamine backbone substituted with a perfluorophenyl group. The perfluorophenyl moiety (C₆F₅) imparts high electronegativity, chemical stability, and lipophilicity, making this compound distinct from non-fluorinated analogs.
Properties
Molecular Formula |
C9H6F5N |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-2H,3,15H2/b2-1+ |
InChI Key |
IHWYGIPLYOJMEG-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C1=C(C(=C(C(=C1F)F)F)F)F)N |
Canonical SMILES |
C(C=CC1=C(C(=C(C(=C1F)F)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)prop-2-en-1-amine typically involves the reaction of perfluorobenzene with allylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where perfluorobenzene is reacted with allylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The perfluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Perfluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Perfluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The perfluorophenyl group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with biological molecules. Studies have shown that it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
- 3-(4-Methoxyphenyl)prop-2-en-1-amine (): The methoxy group (OCH₃) is electron-donating, increasing electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions but reduces oxidative stability compared to perfluorophenyl derivatives.
3-(4-Bromophenyl)prop-2-en-1-amine derivatives () :
Bromine’s electron-withdrawing nature moderately increases stability but less so than fluorine. For example, (E)-3-(4-bromophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (Yield: 81%, m.p. 55–57°C) demonstrates utility in synthetic routes for allylamines, where steric and electronic factors govern reactivity .- 3-(3-Fluorophenyl)propan-1-amine derivatives (): Mono-fluorinated analogs, such as N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (67% yield via Pd catalysis), highlight fluorine’s role in modulating binding interactions (e.g., in kinase inhibitors) due to its electronegativity and small atomic radius .
Perfluorophenyl vs. Other Substituents :
The fully fluorinated phenyl group in 3-(Perfluorophenyl)prop-2-en-1-amine confers exceptional thermal stability and resistance to oxidation. Its lipophilicity (logP ~3–4 estimated) likely exceeds that of methoxy (logP ~2) or bromo (logP ~2.5) analogs, impacting pharmacokinetics in drug design .
Key Data Table: Comparison of Prop-2-en-1-amine Derivatives
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